Cas no 942003-10-3 (N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide)

N-Benzyl-4-(4-methoxyphenyl)sulfanylbutanamide is a synthetic organic compound featuring a benzylamide core linked to a 4-methoxyphenylthio moiety. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as an intermediate for designing bioactive molecules. The methoxyphenylthio group enhances electron density, potentially improving binding affinity in target interactions. The benzylamide segment offers versatility for further functionalization, making it valuable in scaffold diversification. Its well-defined chemical properties facilitate controlled reactions in synthetic pathways. Suitable for research applications, this compound may serve as a precursor for developing enzyme inhibitors or receptor modulators, given its balanced lipophilicity and steric profile. Storage under inert conditions is recommended to preserve stability.
N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide structure
942003-10-3 structure
Product name:N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide
CAS No:942003-10-3
MF:C18H21NO2S
MW:315.429843664169
CID:5506333

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide
    • Inchi: 1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
    • InChI Key: UQBSHIPOLOTVFA-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)CCCSC1=CC=C(OC)C=C1

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2812-1633-5mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2812-1633-75mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2812-1633-15mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2812-1633-50mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2812-1633-40mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2812-1633-25mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2812-1633-10μmol
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2812-1633-1mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2812-1633-2mg
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2812-1633-2μmol
N-benzyl-4-[(4-methoxyphenyl)sulfanyl]butanamide
942003-10-3 90%+
2μl
$57.0 2023-05-16

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide Related Literature

Additional information on N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide

Professional Introduction to N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide (CAS No. 942003-10-3)

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide, a compound with the CAS number 942003-10-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a benzyl group and a sulfanylbutanamide moiety, contribute to its unique chemical properties and biological activities.

The benzyl group, characterized by its -CH₂-Ph moiety, introduces a phenyl ring attached to a methylene group. This structural element is well-known for its ability to enhance solubility and metabolic stability, making it a popular choice in medicinal chemistry. The sulfanylbutanamide part of the molecule consists of a butanamide backbone substituted with a sulfanyl group (-S-). This combination of functional groups imparts specific interactions with biological targets, which is crucial for designing effective therapeutic agents.

In recent years, there has been growing interest in the development of novel sulfanyl-containing compounds due to their diverse pharmacological profiles. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective applications. The N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide is no exception and has been extensively studied for its potential biological activities.

One of the most compelling aspects of this compound is its interaction with biological targets such as enzymes and receptors. The sulfanyl group, in particular, has been shown to modulate the activity of several key enzymes involved in inflammatory pathways. For instance, studies have demonstrated that sulfanyl-containing compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation. This mechanism suggests that N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide could be a valuable candidate for developing anti-inflammatory drugs.

The methoxyphenyl group in the molecule also contributes to its pharmacological properties. This aromatic ring is known for its ability to engage in hydrophobic interactions with biological targets, enhancing binding affinity. Additionally, the methoxy substituent can influence electronic properties, affecting the compound's reactivity and bioavailability. These features make N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide a versatile scaffold for drug design.

Recent research has also explored the potential of this compound in treating neurological disorders. Studies indicate that sulfanylbutanamides can interact with neurotransmitter receptors, potentially modulating neural activity. For example, there is evidence suggesting that these compounds can influence the activity of serotonin receptors, which are implicated in mood regulation and anxiety disorders. This finding opens up new avenues for developing therapeutic strategies targeting neurological conditions.

The synthesis of N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzyl group typically involves nucleophilic substitution reactions or coupling reactions such as Buchwald-Hartwig coupling. The sulfanyl group is often introduced through thiolation reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the complexity involved in producing this compound and underscore the importance of advanced synthetic methodologies in pharmaceutical chemistry.

In terms of pharmacokinetic properties, N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide exhibits favorable characteristics that make it an attractive candidate for further development. Preliminary studies suggest good oral bioavailability and reasonable metabolic stability, which are essential for a drug candidate to reach effective therapeutic levels in vivo. Additionally, the compound's solubility profile appears suitable for formulation into various dosage forms, enhancing its clinical applicability.

The future direction of research on N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide includes further exploration of its pharmacological effects and optimization of its chemical structure for improved efficacy and safety. Computational modeling and high-throughput screening techniques are being employed to identify analogs with enhanced properties. These efforts aim to translate preclinical findings into clinical applications by identifying lead compounds that can be advanced into human trials.

In conclusion, N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide (CAS No. 942003-10-3) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of functional groups makes it a versatile scaffold for drug discovery, particularly in areas such as anti-inflammatory and neurological therapies. Ongoing research efforts are focused on elucidating its mechanisms of action and optimizing its pharmacokinetic properties to bring it closer to clinical application.

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